molecular formula C26H29N3O3S B11318892 4-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

4-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11318892
M. Wt: 463.6 g/mol
InChI Key: ZUIJHWHCTPPYFQ-UHFFFAOYSA-N
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Description

4-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound that features a unique combination of functional groups, including a quinoline derivative, a sulfonyl group, and a tetrahydrophthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative can be synthesized through a Povarov cycloaddition reaction, followed by sulfonylation to introduce the sulfonyl group. The final step involves the cyclization to form the tetrahydrophthalazinone core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of green chemistry principles, such as employing deep eutectic solvents and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can lead to quinoline N-oxide derivatives, while reduction of the sulfonyl group can yield sulfoxides or sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can disrupt normal cellular processes, leading to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydroquinolin-1(2H)-yl derivatives: These compounds share the quinoline core and exhibit similar bioactivity.

    Sulfonyl-containing compounds: Compounds with sulfonyl groups often have similar chemical reactivity and biological properties.

    Tetrahydrophthalazinone derivatives: These compounds share the tetrahydrophthalazinone core and are used in similar applications.

Uniqueness

4-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to the combination of these three functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H29N3O3S

Molecular Weight

463.6 g/mol

IUPAC Name

4-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C26H29N3O3S/c1-3-28-26(30)22-12-6-5-11-21(22)25(27-28)20-15-14-18(2)24(17-20)33(31,32)29-16-8-10-19-9-4-7-13-23(19)29/h4,7,9,13-15,17H,3,5-6,8,10-12,16H2,1-2H3

InChI Key

ZUIJHWHCTPPYFQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)C)S(=O)(=O)N4CCCC5=CC=CC=C54

Origin of Product

United States

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